

Application Notes and Protocols for N-(2-Hydroxypropyl)ethylenediamine in Biomedical Applications

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Compound of Interest

Compound Name: N-(2-Hydroxypropyl)ethylenediamine

Cat. No.: B089395

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A Note to Researchers: Initial searches for biomedical applications of **N-(2-Hydroxypropyl)ethylenediamine** (HPEDA, CAS 123-84-2) have revealed a significant lack of specific data in the public domain. This compound is primarily documented as a chemical intermediate in the synthesis of surfactants and some pharmaceuticals. However, the closely related and structurally similar compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3), often referred to by trade names such as Quadrol® or Neurol® TE, exhibits a well-documented and extensive history of use in various biomedical applications.

It is highly probable that inquiries regarding the biomedical uses of "HPEDA" are intended to refer to this tetrakis-substituted counterpart. Therefore, the following application notes and protocols are provided for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and its role in the fabrication of biomedical materials.

I. Application: Synthesis of Polyurethane Foams for Medical Devices

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine serves as a crucial monomer and crosslinking agent in the synthesis of biocompatible and biodegradable polyurethane (PU) foams.[1][2] Its four hydroxyl groups and two tertiary amine functionalities allow for the formation of a highly crosslinked, three-dimensional polymer network.[3] These PU foams are

integral to a wide array of biomedical devices due to their tailorable mechanical properties, biocompatibility, and, in some formulations, shape memory characteristics.[\[1\]](#)

Key Biomedical Uses of Derived Polyurethane Foams:

- Cardiovascular Devices: Used in the fabrication of stents and as coatings for vascular grafts.[\[1\]](#)
- Surgical Aids: Employed in the creation of surgical sutures and wound dressings.[\[1\]](#)
- Drug Delivery Systems: The porous structure of the foam can be utilized for controlled drug release.
- Tissue Engineering Scaffolds: Provides a supportive matrix for cell adhesion, proliferation, and tissue regeneration.[\[4\]](#)
- Actuators for Ischemic Stroke Treatment: Shape memory polyurethane foams can be designed to act as actuators for thrombus removal.[\[1\]](#)[\[2\]](#)

Quantitative Data: Mechanical Properties of Polyurethane Foams

Property	Typical Value Range	Significance in Biomedical Applications
Compressive Strength	0.1 - 1.0 MPa	Determines the ability of the foam to withstand physiological pressures, crucial for load-bearing applications like bone tissue engineering scaffolds.
Tensile Strength	0.5 - 5.0 MPa	Indicates the maximum stress the material can endure before breaking, important for applications like sutures and vascular grafts.
Elongation at Break	50 - 300%	Measures the material's flexibility and ability to stretch without fracturing, a key parameter for devices that need to conform to tissue movement.
Porosity	70 - 95%	The interconnected porous network is essential for nutrient and oxygen transport to cells in tissue engineering scaffolds and for drug loading capacity.
Pore Size	100 - 500 μm	Influences cell infiltration, adhesion, and tissue ingrowth. The optimal pore size varies depending on the specific cell type and application.

Experimental Protocol: Synthesis of Polyurethane Foam for Tissue Engineering Scaffolds

This protocol describes a general method for synthesizing a polyurethane foam scaffold using N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine as a crosslinker.

Materials:

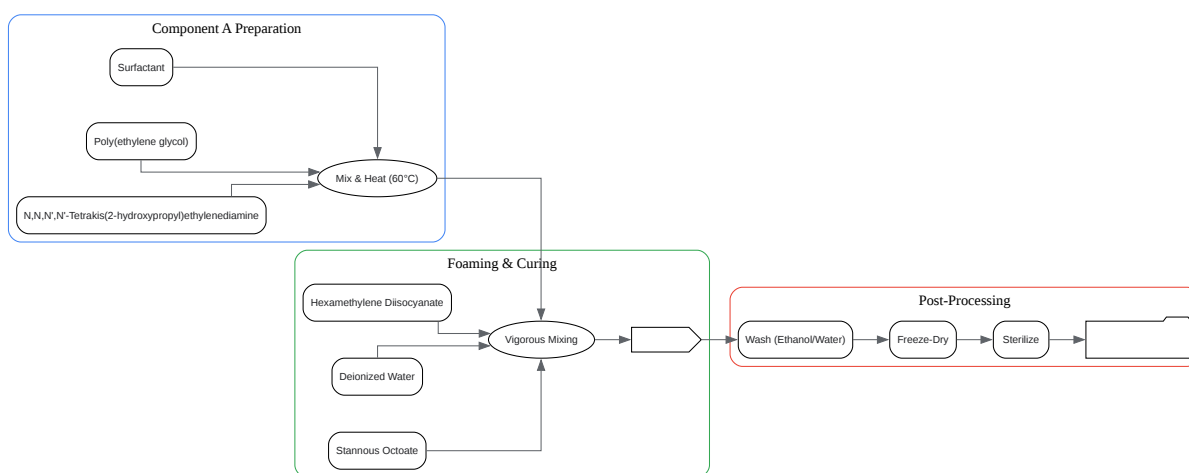
- N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol®)
- Poly(ethylene glycol) (PEG), Mn = 1000 g/mol
- Hexamethylene diisocyanate (HDI)
- Stannous octoate (catalyst)
- Deionized water (blowing agent)
- Surfactant (e.g., Pluronic F-127)
- Anhydrous dimethylformamide (DMF)

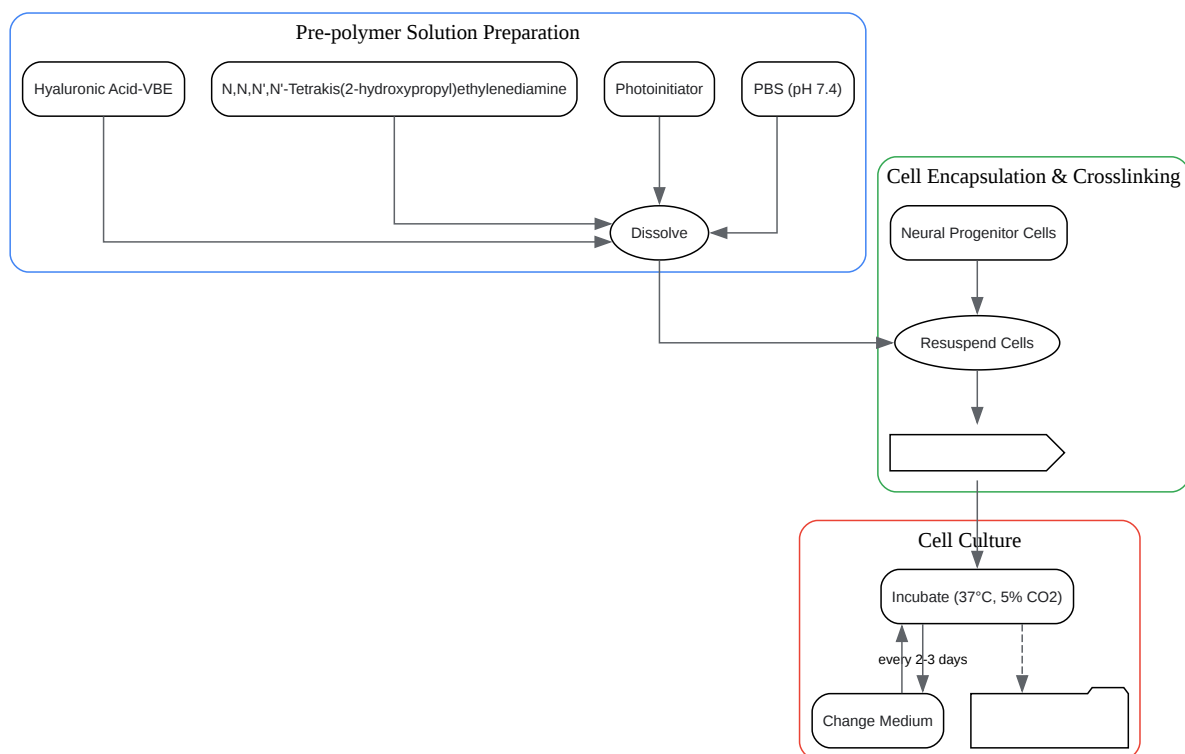
Procedure:

- Preparation of Polyol Mixture (Component A):
 - In a reaction vessel, combine N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and poly(ethylene glycol) in a molar ratio of 1:3.
 - Add 0.5% (w/w) surfactant to the mixture.
 - Heat the mixture to 60°C and stir under a nitrogen atmosphere until a homogeneous solution is obtained.
 - Degas the mixture under vacuum for 30 minutes.
- Foaming and Curing:
 - Add stannous octoate (0.1% w/w of the total polyol mixture) and deionized water (2% w/w of the total polyol mixture) to Component A and stir vigorously for 30 seconds.

- Add hexamethylene diisocyanate (Component B) to the mixture at an NCO:OH ratio of 1.1:1 and stir vigorously for 10-15 seconds until the mixture becomes creamy.
- Immediately pour the mixture into a preheated mold (70°C).
- Allow the foam to rise and cure in the oven at 70°C for 2 hours.
- Post-cure the foam at room temperature for 24 hours.
- Purification and Sterilization:
 - The cured foam is removed from the mold and washed extensively with ethanol and deionized water to remove unreacted monomers and catalyst.
 - The washed foam is then freeze-dried.
 - Sterilize the scaffold using ethylene oxide or gamma irradiation before biological experiments.

Visualization: Polyurethane Synthesis Workflow





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